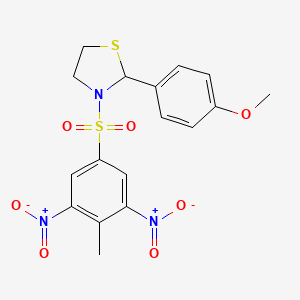
2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine is a synthetic organic compound It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiol in the presence of a base.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Dinitrobenzene Sulfonyl Group: This can be done through sulfonylation reactions using sulfonyl chlorides and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: The nitro groups in the dinitrobenzene sulfonyl moiety can be reduced to amines.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The dinitrobenzene sulfonyl group could be involved in redox reactions, while the thiazolidine ring might interact with biological macromolecules.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-1,3-thiazolidine: Lacks the dinitrobenzene sulfonyl group.
3-(4-Methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine: Lacks the methoxyphenyl group.
2-(4-Methoxyphenyl)-3-(4-methylbenzene-1-sulfonyl)-1,3-thiazolidine: Lacks the nitro groups.
Uniqueness
The presence of both the methoxyphenyl and dinitrobenzene sulfonyl groups in 2-(4-Methoxyphenyl)-3-(4-methyl-3,5-dinitrobenzene-1-sulfonyl)-1,3-thiazolidine makes it unique. These groups can impart specific chemical reactivity and biological activity, distinguishing it from similar compounds.
属性
CAS 编号 |
477489-65-9 |
|---|---|
分子式 |
C17H17N3O7S2 |
分子量 |
439.5 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-3-(4-methyl-3,5-dinitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C17H17N3O7S2/c1-11-15(19(21)22)9-14(10-16(11)20(23)24)29(25,26)18-7-8-28-17(18)12-3-5-13(27-2)6-4-12/h3-6,9-10,17H,7-8H2,1-2H3 |
InChI 键 |
HYXAFRLRESQOCI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCSC2C3=CC=C(C=C3)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
![5-(3-{[Bis(aziridin-1-yl)phosphorothioyl]oxy}prop-1-yn-1-yl)-2'-deoxyuridine](/img/structure/B14254491.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methylphenyl)-1,3,5-triazine]](/img/structure/B14254496.png)
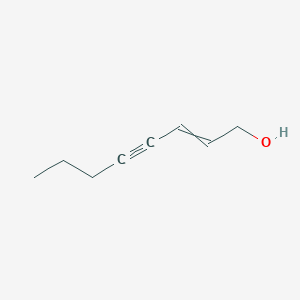
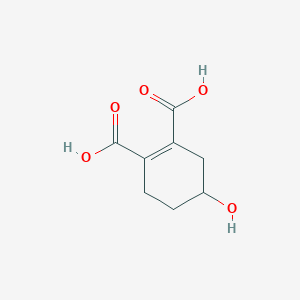

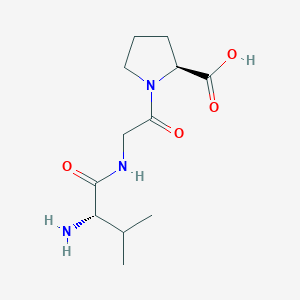
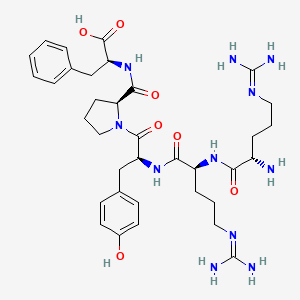

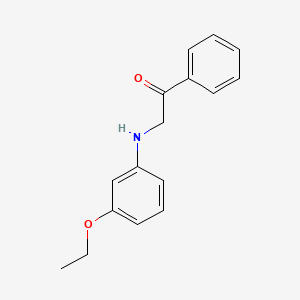
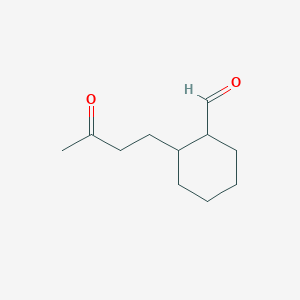

![(2S)-3-(3-iodo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14254581.png)
